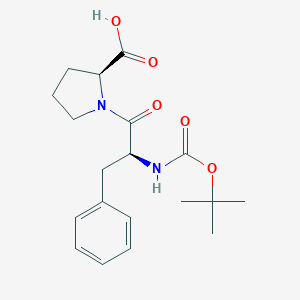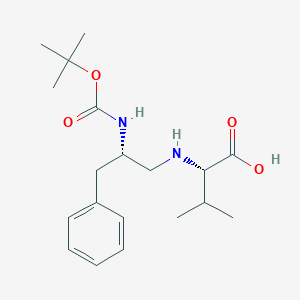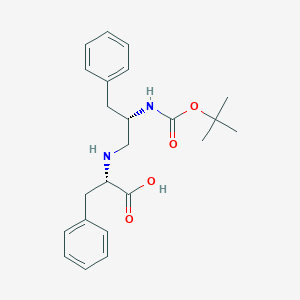
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid
カタログ番号 B558148
CAS番号:
30925-08-7
分子量: 265.3 g/mol
InChIキー: COABPHLHHQAKPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid” is a unique chemical compound. It has a linear formula of C13H17O4N1 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN(C)(c1c(cccc1)C(=O)O)C(=O)OC(C)(C)C . This indicates that the compound contains a phenyl group (c1c(cccc1)), a tert-butoxycarbonyl group (OC©©C), and a methylamino group (N©). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.28 . The compound is stored in a dry, cool, and well-ventilated place .科学的研究の応用
1. Synthesis of Heterocyclic Compounds
- Application Summary: The compound is used in the synthesis of heterocyclic compounds, which are integral parts of many medicinally interesting compounds .
2. Synthesis of Racemic Derivatives
- Application Summary: The compound is used in the synthesis of racemic derivatives, specifically, a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results or Outcomes: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine with an overall yield of 68% .
3. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Application Summary: The compound is used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group .
- Methods of Application: The deprotection is achieved using oxalyl chloride in methanol .
- Results or Outcomes: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
4. Dipeptide Synthesis
- Application Summary: The compound is used in the synthesis of dipeptides. It is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application: The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
5. Synthesis of Hydrophobic Peptides
6. Synthesis of Peptidic V1a Receptor Agonists
7. Synthesis of Hydrophobic Peptides
Safety And Hazards
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619276 |
Source


|
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
30925-08-7 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Boc-ser(tbu)-oh dcha
18942-50-2
Boc-S-benzyl-L-cysteine
5068-28-0

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
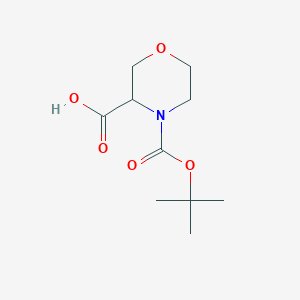
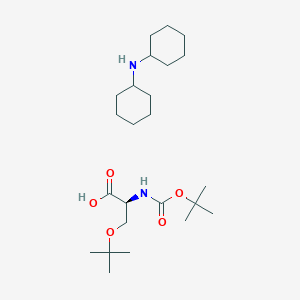
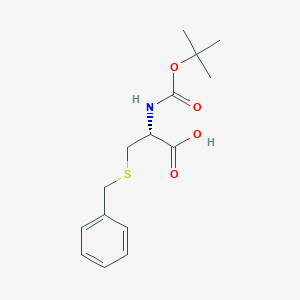
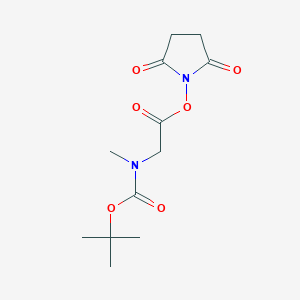
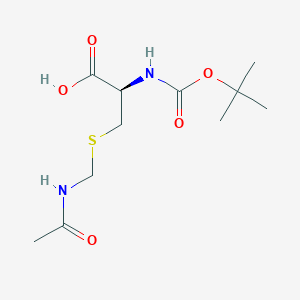
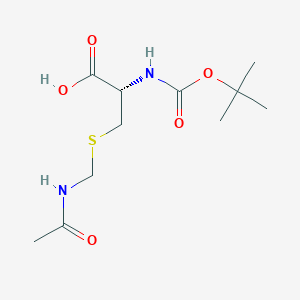
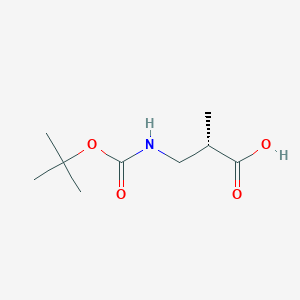
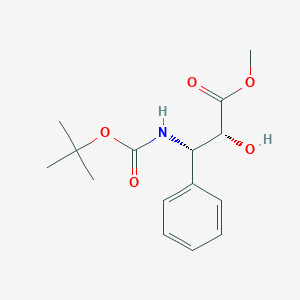
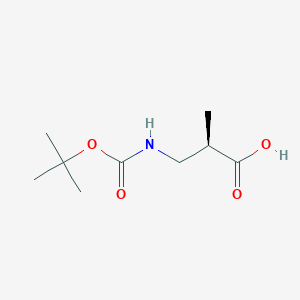
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)
